1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
Description
This compound features a piperazine core substituted with two distinct functional groups:
- A (1-phenyl-1H-tetrazol-5-yl)methyl group at position 4, introducing a tetrazole ring known for its metabolic stability and hydrogen-bonding capabilities.
The sulfonyl moiety enhances solubility and may influence selectivity toward sulfhydryl-containing enzymes or receptors.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-31(28,17-6-7-18-19(14-17)30-13-12-29-18)25-10-8-24(9-11-25)15-20-21-22-23-26(20)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPVKJBERLVIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Synthesis of the tetrazole ring, often through cycloaddition reactions.
- Coupling of the tetrazole and benzodioxine derivatives with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Sulfonamide Formation and Reactivity
The sulfonamide group (-SO₂-NR₂) is central to the compound’s reactivity. Key reactions include:
Nucleophilic Substitution
The sulfonamide’s nitrogen can act as a nucleophile, participating in alkylation or acylation reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated derivatives.
Piperazine Ring Modifications
The piperazine moiety undergoes substitution and coordination reactions:
Quaternary Ammonium Salt Formation
Protonation of the piperazine nitrogen with strong acids (e.g., HCl) generates water-soluble salts, enhancing bioavailability:
This reaction is quantitative in ethanol.
Cross-Coupling Reactions
The piperazine nitrogen can participate in Buchwald–Hartwig amination or Ullmann-type couplings with aryl halides. For example, coupling with 4-bromotoluene using Pd(OAc)₂/Xantphos yields aryl-piperazine derivatives (Yield: 65% ) .
Benzodioxane Ring Functionalization
The 2,3-dihydrobenzo[b] dioxin core undergoes electrophilic substitution:
Nitration
Nitration with HNO₃/TFA at 0°C introduces nitro groups at the C5 position (meta to the sulfonamide):
Subsequent hydrogenation (H₂/Pd-C) reduces nitro to amine (Yield: 90% ) .
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, TFA, 0°C | C5-Nitro derivative | 75% | |
| Hydrogenation | H₂, Pd/C, EtOH | C5-Amino derivative | 90% |
Tetrazole Group Reactivity
The 1-phenyl-1H-tetrazol-5-yl group exhibits unique reactivity:
Cycloaddition Reactions
The tetrazole can participate in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming triazole-linked conjugates (Yield: 60–70% ) .
Acid-Catalyzed Hydrolysis
In acidic conditions (HCl, reflux), the tetrazole ring hydrolyzes to form an amide:
This reaction is monitored via TLC and typically completes within 4 hours.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming 2,3-dihydrobenzo[b] dioxin-6-sulfonic acid and piperazine fragments.
-
Oxidative Stability : The compound is stable under aerobic conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄), yielding sulfonic acid derivatives.
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents | Applications |
|---|---|---|---|
| Sulfonamide | Nucleophilic substitution | Alkyl halides, acyl chlorides | Drug derivatization |
| Piperazine | Coordination chemistry | Metal salts (e.g., Zn²⁺) | Catalyst design |
| Benzodioxane | Electrophilic substitution | HNO₃, Br₂ | Ring-functionalized analogs |
| Tetrazole | Cycloaddition | Cu(I), alkynes | Bioconjugation |
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related sulfonamide compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Anticancer Activity
Recent investigations into similar compounds have demonstrated their potential as anticancer agents. For example, complexes formed from derivatives containing benzodioxin moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of caspase pathways which are crucial in programmed cell death.
Anticonvulsant Properties
The anticonvulsant activity of related compounds has also been explored. Studies on similar structures indicate that they can effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy .
Case Study 1: Diabetes Management
A study focused on a series of sulfonamides derived from 2,3-dihydrobenzo[b][1,4]dioxin demonstrated their effectiveness in inhibiting α-glucosidase. The synthesized compounds were tested for their ability to lower blood glucose levels in diabetic models, showing promising results that warrant further investigation into their pharmacokinetics and long-term effects .
Case Study 2: Neurodegenerative Diseases
Another research effort evaluated the acetylcholinesterase inhibitory effects of these compounds. The findings indicated that specific derivatives could enhance cognitive function in models of Alzheimer’s disease by increasing acetylcholine levels in synaptic clefts . This suggests potential therapeutic avenues for cognitive impairment associated with neurodegeneration.
Mechanism of Action
The mechanism of action of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with structurally related analogs:
Key Structural-Activity Relationship (SAR) Insights:
Sulfonyl Group Role : The sulfonyl group in the target compound and analogs (e.g., ) enhances binding to sulfhydryl-rich targets (e.g., dopamine receptors, enzymes). Dual sulfonyl groups () may improve affinity but reduce selectivity.
Tetrazole Substitution : The phenyltetrazole group in the target compound likely increases metabolic stability compared to carboxylic acid bioisosteres (). Fluorine or methoxy substitutions on the tetrazole () modulate lipophilicity and electronic effects.
Piperazine Flexibility : The piperazine core allows diverse substitution patterns, enabling tuning of pharmacokinetics (e.g., for CNS penetration, for peripheral activity).
Biological Activity
The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine , identified by its CAS number 796092-26-7, is a synthetic molecule with potential pharmacological applications, particularly in neuropharmacology. Its structure incorporates a piperazine ring linked to sulfonyl groups and a dihydrobenzo[dioxin] moiety, which contribute to its biological activity.
Structural Characteristics
The compound features:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : Approximately 442.48 g/mol
- CAS Number : 796092-26-7
The structural complexity of this compound allows for interactions with various biological targets, particularly neurotransmitter receptors.
Dopamine Receptor Antagonism
Research indicates that this compound exhibits significant activity as a dopamine D4 receptor antagonist . The dopamine D4 receptor is implicated in several neurological disorders, including schizophrenia and Parkinson's disease. Binding affinity studies have shown that this compound selectively interacts with dopamine D4 receptors while minimizing interactions with serotonin receptors, which is advantageous for reducing potential side effects associated with non-selective receptor binding .
In Vitro Studies
In vitro studies demonstrate that the compound effectively blocks radioactivity in brain tissue slices, indicating its utility in neuroimaging and receptor mapping studies. Such specificity in receptor binding enhances its potential therapeutic applications in psychiatric disorders.
Enzyme Inhibition Potential
In addition to its receptor antagonism, related compounds have shown promise as inhibitors of various enzymes. For instance, derivatives of the dihydrobenzo[dioxin] moiety have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively .
Case Studies and Research Findings
Several studies have focused on the biological activity of structurally similar compounds. For example, a series of substituted piperidine derivatives were studied for their binding affinity to α(2)-adrenoceptors and D(2)-dopamine receptors. Some derivatives demonstrated potent antagonistic activity, suggesting a broader pharmacological profile for compounds derived from the dihydrobenzo[dioxin] framework .
Comparative Analysis of Similar Compounds
| Compound Name | Target Receptor | Binding Affinity | Notable Activity |
|---|---|---|---|
| 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(3-fluorophenyl)sulfonyl)piperazine | Dopamine D4 | High | Antagonist |
| Substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives | α(2)-Adrenoceptor | Potent | Antagonist |
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | Moderate | Inhibitor |
Q & A
Q. What are the typical synthetic routes for synthesizing 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with functionalization of the piperazine core. Key steps include sulfonylation of the dihydrobenzodioxin moiety and alkylation of the tetrazole ring. For example:
Sulfonylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM) .
Tetrazole Coupling : Introducing the tetrazole-methyl group via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine ring conformation .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase chromatography .
Q. How can researchers evaluate the initial biological activity of this compound?
- Methodological Answer : Prioritize in vitro assays aligned with structural motifs:
- Enzyme Inhibition Assays : Target enzymes like kinases or proteases linked to the tetrazole’s known pharmacophore activity (e.g., angiotensin-converting enzyme) .
- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects .
- Molecular Docking : Preliminary docking studies (e.g., AutoDock Vina) to predict binding affinity to receptors like dopamine D3 or serotonin transporters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer : Apply design of experiments (DoE) and kinetic analysis:
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency .
- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for click chemistry steps to minimize side products .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Statistical Models : Response surface methodology (RSM) to identify critical variables (e.g., pH, stoichiometry) .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Systematic validation protocols:
- Replication Studies : Repeat assays under standardized conditions (e.g., cell passage number, incubation time) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across assays to distinguish assay-specific artifacts .
- Cross-Validation : Pair in vitro data with ex vivo tissue models (e.g., organoids) .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Integrate multi-scale modeling:
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) using GROMACS .
- ADMET Prediction : Tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .
- COMSOL Multiphysics : Model drug release kinetics from nanoparticle carriers .
- AI-Driven QSAR : Train machine learning models on tetrazole-piperazine datasets to predict toxicity .
Q. How can theoretical frameworks guide the design of derivatives with enhanced activity?
- Methodological Answer : Align hypotheses with established medicinal chemistry principles:
- Structure-Activity Relationship (SAR) : Modify substituents on the tetrazole or benzodioxin rings to probe electronic effects (e.g., electron-withdrawing groups for stability) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen-bond acceptors in the sulfonyl group) using Schrödinger’s Phase .
- Free-Wilson Analysis : Quantify contributions of individual moieties to biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
